REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][NH:16]1.CCOCC.O>CS(C)=O>[CH3:14][CH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][N:16]1[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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FC1=C(C=C(C#N)C=C1)C(F)(F)F
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Name
|
|
Quantity
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156.08 mL
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Type
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reactant
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Smiles
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CC1NCCCC1
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Name
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|
Quantity
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500 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was washed with water, NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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Organics were dried over MgSO4
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Type
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CUSTOM
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Details
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evaporated under vacuum
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Name
|
|
Type
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product
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Smiles
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CC1N(CCCC1)C1=C(C=C(C#N)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |